N-Undecanoylglycine

Descripción general

Descripción

Synthesis Analysis

Synthesis methods for N-substituted glycines, such as arylglycines, often involve catalyzed addition reactions. For instance, the Rh(I)-catalyzed addition of arylboronic acids to N-tert-butanesulfinyl imino esters is a method for the asymmetric synthesis of arylglycine derivatives, yielding high diastereoselectivities and functional group compatibility (Beenen, Weix, & Ellman, 2006). Similarly, accelerated submonomer solid-phase synthesis has been applied to peptoids incorporating N-aryl glycine monomers, demonstrating the versatility of synthesis techniques (Proulx, Yoo, Connolly, & Zuckermann, 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to N-Undecanoylglycine has been elucidated through various analytical techniques. For example, the structure and properties of phenylglycine-containing natural products highlight the significance of non-proteinogenic aromatic amino acids (Al Toma, Brieke, Cryle, & Süssmuth, 2015).

Chemical Reactions and Properties

The reactivity of N-substituted glycines involves a range of chemical reactions, including polymerization and coordination reactions. N-Cyanoethylglycine, for instance, undergoes polymerization to form amorphous polymers, demonstrating the influence of substituent groups on polymerization behavior (Imanishi, Tsuchida, & Higashimura, 1978).

Physical Properties Analysis

The physical properties of N-substituted glycines, such as solubility and crystal structure, are crucial for understanding their behavior in various environments. The synthesis and structural study of N-(p-ethynylbenzoyl) derivatives of amino acid and dipeptide methyl esters provide insights into their molecular packing and interactions (Eissmann & Weber, 2011).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity and stability, of compounds like this compound is essential for their application in various fields. The identification of N-acylglycines by gas-liquid chromatography highlights the importance of analytical methods in characterizing these compounds (Rowley & Gerritsen, 1975).

Aplicaciones Científicas De Investigación

1. Bioactive Lipid Signaling

N-Undecanoylglycine, as a part of the broader class of N-acyl glycines, plays a significant role in lipid signaling. N-acyl glycines, including this compound, are identified in various tissues and have demonstrated antinociceptive, anti-inflammatory, and antiproliferative effects. Their action through G-protein-coupled receptors suggests a crucial function in bioactive lipid signaling (Waluk et al., 2010).

2. Metabolomic Biomarker in Hepatotoxicity

In hepatotoxicity studies, this compound has been identified as a potential biomarker. Its presence in human liver cells exposed to specific toxins suggests its role in the metabolic response to hepatotoxic substances, thereby aiding in the understanding of molecular mechanisms underlying liver toxicity (Xiaoyan Liu et al., 2015).

3. Potential Diagnostic Biomarkers

This compound, as part of the N-Acyl glycines group, has potential as a diagnostic biomarker, especially in metabolic diseases. Its quantification in biological samples like plasma and urine can be pivotal in diagnosing and understanding the progression of diseases such as diabetes (Xiang et al., 2023).

4. Regulation of Tissue Anandamide Levels

This compound, in the context of its broader family, plays a role in regulating tissue levels of anandamide, a significant endocannabinoid. This regulation suggests its potential involvement in pain modulation and could be a model for designing agents to control tissue anandamide concentrations, impacting pain management strategies (Burstein et al., 2002).

5. Role in Plant Stress Resistance

In the context of plant biology, compounds similar to this compound, like glycine betaine, are essential in improving plant abiotic stress resistance. Their role as organic osmolytes helps plants to cope with environmental stresses such as drought and salinity (Ashraf & Foolad, 2007).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of N-Undecanoylglycine is a subset of intestinal epithelial cells known as Tuft-2 cells . These cells play a critical role in immunity against bacterial infection . They sense bacterial metabolites through a receptor called Vmn2r26 .

Mode of Action

This compound interacts with its target, the Tuft-2 cells, through the Vmn2r26 receptor . This interaction activates the G-protein-coupled receptor-phospholipase C gamma2 (GPCR-PLCg2)-Ca2+ signaling axis , which initiates the production of prostaglandin D2 (PGD2) .

Biochemical Pathways

The activation of the GPCR-PLCg2-Ca2+ signaling axis by this compound leads to the production of PGD2 . PGD2 then enhances the mucus secretion of goblet cells, which are a type of epithelial cell in the intestine . This process strengthens the intestinal mucus barrier, aiding in the resistance against pathogenic bacteria .

Result of Action

The result of this compound’s action is the enhancement of the intestinal immune response . By stimulating mucus secretion from goblet cells, it strengthens the intestinal mucus barrier, which helps resist the invasion of pathogenic bacteria . Additionally, this compound promotes the expression of the transcription factor SpiB , which in turn promotes the proliferation of Tuft-2 cells .

Action Environment

The action of this compound is influenced by the environment within the gut. The presence of specific bacterial metabolites is necessary for this compound to interact with the Vmn2r26 receptor on Tuft-2 cells . Therefore, the composition of the gut microbiota may influence the efficacy and stability of this compound’s action.

Propiedades

IUPAC Name |

2-(undecanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-2-3-4-5-6-7-8-9-10-12(15)14-11-13(16)17/h2-11H2,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUQYIQQCNOXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

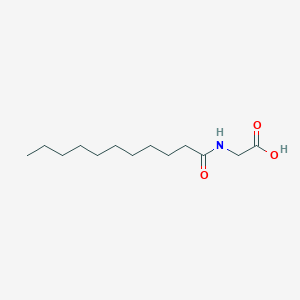

CCCCCCCCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332388 | |

| Record name | N-Undecanoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Undecanoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013286 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

83871-09-4 | |

| Record name | N-Undecanoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-undecanamidoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What biological roles has N-Undecanoylglycine been linked to in recent studies?

A1: this compound has been identified as a key molecule in mediating interactions between the gut microbiome and the host immune system. Specifically, it has been shown to activate intestinal Tuft-2 cells, a rare cell type involved in initiating immune responses against parasitic infections and maintaining gut barrier integrity. [, ] This activation occurs through this compound's interaction with the vomeronasal receptor Vmn2r26 found on Tuft-2 cells. [] Additionally, research suggests a potential connection between this compound and lipid metabolism, but further investigation is needed to elucidate the precise mechanisms. []

Q2: How does this compound influence the metabolic response of human liver cells to certain traditional Chinese medicine components?

A2: Studies utilizing metabolomics approaches have identified this compound as one of the potential biomarkers for hepatotoxicity induced by compounds like emodin, aristolochic acid, and triptolide. [] While the exact mechanism by which this compound levels are altered in these instances remains unclear, its identification alongside other markers points towards potential disruptions in sphinganine metabolism, fatty acid oxidation, and oxidative stress pathways. []

Q3: Can this compound be used as a therapeutic target for hyperlipidemia?

A3: While this compound itself may not be the direct target, research suggests that it could play a role in the mechanism of action of certain anti-hyperlipidemia agents. For instance, alliin, a compound found in garlic, has demonstrated lipid-lowering effects, and metabolomics analysis identified this compound as one of the significantly altered metabolites following alliin intervention in a hyperlipidemia mouse model. [] This alteration suggests a potential link between this compound and the pantothenic acid and CoA biosynthesis metabolic pathway, which is known to be involved in lipid metabolism. []

Q4: What analytical techniques are commonly used to study this compound?

A4: Metabolomics approaches, particularly those involving mass spectrometry-based techniques, are frequently employed to detect and quantify this compound in biological samples. [, ] These methods enable researchers to profile a wide range of metabolites simultaneously, allowing for the identification of this compound and its potential correlation with various physiological or pathological conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

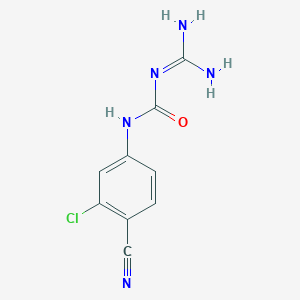

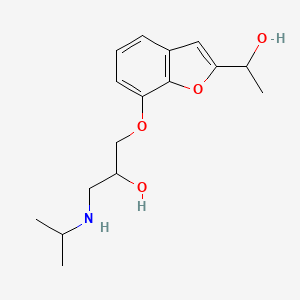

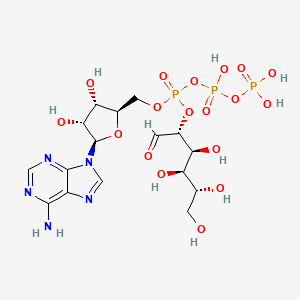

![[(2R,3S,4S)-5-(7,8-dimethyl-1,3-dioxopyrido[4,3-b]quinoxalin-5-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate](/img/structure/B1216726.png)